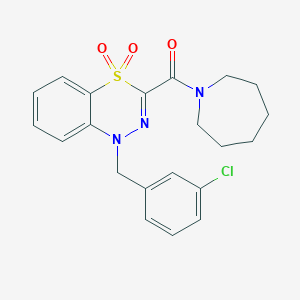
3-(1-azepanylcarbonyl)-1-(3-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-azepanylcarbonyl)-1-(3-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Heterocyclic Synthesis : The compound 3-(1-azepanylcarbonyl)-1-(3-chlorobenzyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione is associated with the synthesis and reactivity of heterocyclic compounds. For example, thiazolidine-2,4-diones have been utilized as key intermediates in the synthesis of various heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidine derivatives, demonstrating their versatility in chemical reactions and potential in creating bioactive molecules (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Similarly, 1,4-benzothiazin-2,3-diones have been used to synthesize a variety of compounds, including azetidinones and thiazolidinones, further showcasing the chemical flexibility and potential applications of these heterocyclic frameworks in drug discovery and material science (Hogale & Uthale, 1990).
Biological Activities
Antimicrobial Properties : Research has highlighted the antimicrobial potential of derivatives related to the 1,2,4-benzothiadiazine backbone. For instance, a series of compounds synthesized from thiazolidine-2,4-diones have shown in vitro antimicrobial activities against various pathogens, indicating their potential as leads for developing new antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Another study on novel pyrazole, isoxazole, and benzothiazepine derivatives revealed their antimicrobial and anti-inflammatory activities, suggesting the therapeutic potential of benzothiadiazine-related compounds in treating infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Mechanistic Insights and Applications
Molecular Interactions and Synthesis Routes : The reactivity of 1,2,4-benzothiadiazine derivatives towards various nucleophiles and electrophiles has been extensively studied, providing insights into their mechanistic pathways and potential applications in synthesizing complex molecules. For instance, reactions involving thiourea, guanidine, and cyanoguanidine have led to the formation of pyrimidine derivatives, which are of interest in pharmaceutical chemistry due to their biological activities (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Additionally, the synthesis of 4-(N-arylidene acetylhydrazido)-1,4-benzothiazin-2,3-diones and their subsequent conversion into azetidinones and thiazolidinones highlight the synthetic utility of these compounds in generating a diverse array of heterocycles with potential biological activities (Hogale & Uthale, 1990).
properties
IUPAC Name |
azepan-1-yl-[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c22-17-9-7-8-16(14-17)15-25-18-10-3-4-11-19(18)29(27,28)20(23-25)21(26)24-12-5-1-2-6-13-24/h3-4,7-11,14H,1-2,5-6,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARUZVXCDPKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

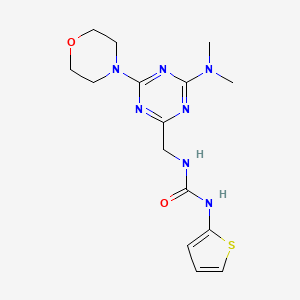
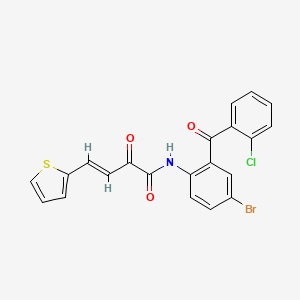
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)
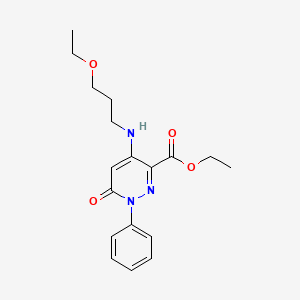
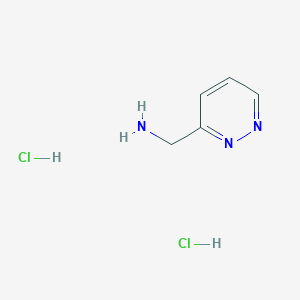
![Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2437342.png)
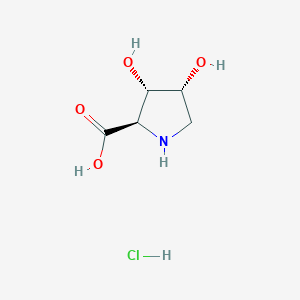


![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)
